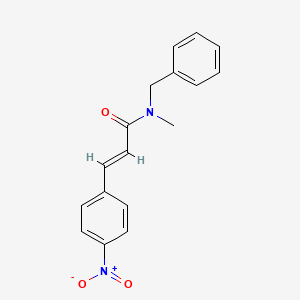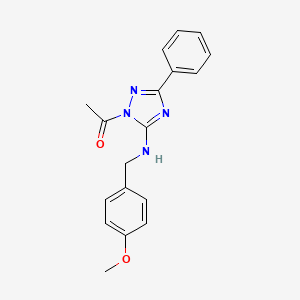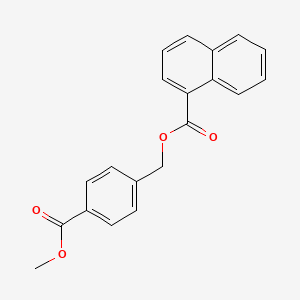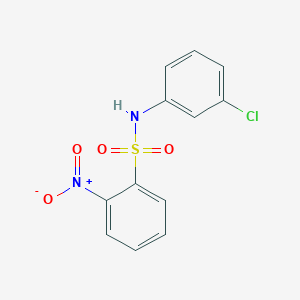
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
8-(Diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as Theophylline, is a methylxanthine drug that is commonly used as a bronchodilator to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles in the airways, making it easier to breathe. Theophylline has been extensively studied for its biochemical and physiological effects and has a wide range of applications in scientific research.
Mecanismo De Acción
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting phosphodiesterase, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione increases the levels of cAMP and cGMP, which in turn leads to the relaxation of smooth muscles in the airways, resulting in bronchodilation.
Biochemical and Physiological Effects
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has a wide range of biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, as well as stimulate the central nervous system, resulting in increased alertness and decreased fatigue. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have diuretic effects and can increase urine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established safety profile and has been extensively studied for its biochemical and physiological effects. However, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has limitations in terms of its specificity and selectivity. It can interact with other drugs and has a narrow therapeutic window, meaning that careful dosing is required to avoid toxicity.
Direcciones Futuras
There are several future directions for 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione research. One area of interest is its potential use in the treatment of inflammatory diseases. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory properties, and further studies are needed to explore its potential as a treatment option for conditions such as rheumatoid arthritis and Crohn's disease. Another area of interest is its potential use in cancer treatment. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the growth of cancer cells in vitro, and further studies are needed to explore its potential as a cancer treatment. Additionally, 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been studied for its effects on cognitive function and may have potential as a treatment for cognitive impairment in conditions such as Alzheimer's disease.
Métodos De Síntesis
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized through several methods, including the Fischer indole synthesis, the Strecker synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the condensation of ethyl acetoacetate with ethyl formate and methyl anthranilate in the presence of sodium ethoxide.
Aplicaciones Científicas De Investigación
8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been widely used in scientific research due to its ability to modulate various physiological processes. It has been studied for its effects on the cardiovascular system, the central nervous system, and the immune system. 8-(diethylamino)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
8-(diethylamino)-7-ethyl-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c1-5-16(6-2)11-13-9-8(17(11)7-3)10(18)14-12(19)15(9)4/h5-7H2,1-4H3,(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZOQUXWLJLXWRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601169657 | |
| Record name | 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
313507-19-6 | |
| Record name | 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313507-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-(Diethylamino)-7-ethyl-3,7-dihydro-3-methyl-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601169657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)

![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5871042.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5871045.png)


![N-(2-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5871077.png)



![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5871106.png)
![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)benzenecarboximidamide](/img/structure/B5871113.png)

